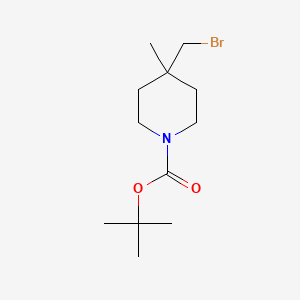

Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate

Beschreibung

tert-Butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate (CAS 193629-30-0) is a brominated piperidine derivative with the molecular formula C₁₁H₂₀BrNO₂ and a molecular weight of 294.19 g/mol . The compound features a tert-butyl carbamate protective group at the piperidine nitrogen and a bromomethyl substituent at the 4-position, adjacent to a methyl group. This structure renders it a versatile intermediate in organic synthesis, particularly in pharmaceutical applications where bromine acts as a leaving group for nucleophilic substitutions or cross-coupling reactions .

Eigenschaften

IUPAC Name |

tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BrNO2/c1-11(2,3)16-10(15)14-7-5-12(4,9-13)6-8-14/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQJBZGMIYZGLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Approach

The compound is typically synthesized by bromination of the corresponding 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate or related precursors, followed by purification steps to isolate the bromomethyl derivative. The tert-butyl carbamate group (Boc) protects the piperidine nitrogen, allowing selective functionalization at the 4-position.

Detailed Preparation Procedure

A representative preparation method involves the following key steps:

- Starting Material: tert-Butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate or 4-methylpiperidine derivatives with a protected nitrogen.

- Bromination Agent: Commonly used brominating agents include phosphorus tribromide (PBr3), N-bromosuccinimide (NBS), or hydrobromic acid in the presence of suitable catalysts.

- Reaction Conditions: The reaction is typically performed under anhydrous conditions, often in solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF), at temperatures ranging from 0 °C to room temperature or slightly elevated temperatures depending on the brominating agent.

- Work-up: After completion, the reaction mixture is quenched with water or aqueous sodium bicarbonate, extracted with organic solvents (e.g., ethyl acetate), washed, dried, and concentrated.

- Purification: The crude product is purified by flash chromatography or recrystallization to afford tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate as a colorless to pale yellow oil or solid.

Example Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination | tert-Butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate, PBr3, DCM, 0 °C to RT, 2-4 h | 70-85% | Controlled addition of PBr3 to avoid overbromination |

| Alternative Bromination | NBS, AIBN (radical initiator), CCl4, reflux, 3-6 h | 60-75% | Radical bromination method, requires careful temperature control |

| Purification | Flash chromatography (silica gel, hexane/ethyl acetate gradient) | - | Removes unreacted starting material and side products |

Comparative Table of Bromination Methods

| Brominating Agent | Solvent | Temperature | Reaction Time | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Phosphorus tribromide (PBr3) | DCM | 0 °C to RT | 2-4 h | 70-85 | High selectivity, mild conditions | PBr3 is corrosive and moisture sensitive |

| N-Bromosuccinimide (NBS) + AIBN | CCl4 | Reflux | 3-6 h | 60-75 | Radical bromination, easy to handle reagents | Requires radical initiator, potential overbromination |

| Hydrobromic acid (HBr) | Acetic acid or aqueous | RT | Several hours | 50-65 | Simple reagents | Can cause Boc deprotection, lower selectivity |

Summary of Key Experimental Parameters

| Parameter | Typical Range/Value |

|---|---|

| Solvent | DCM, DMF, THF |

| Temperature | 0 °C to 60 °C |

| Reaction Time | 2-24 hours |

| Molar Ratio (Brominating agent : Substrate) | 1:1 to 1.2:1 |

| Purification | Flash chromatography on silica gel |

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds.

Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur under mild conditions with solvents like acetonitrile or dimethylformamide.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.

Oxidation Reactions: Products include aldehydes or ketones.

Reduction Reactions: Products include methyl derivatives.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate serves as a versatile intermediate in the synthesis of various bioactive compounds. Its bromomethyl group allows for nucleophilic substitution reactions, facilitating the introduction of diverse functional groups.

Key Reactions:

- Nucleophilic Substitution: The bromide can be replaced with various nucleophiles to create derivatives with improved biological activity or altered pharmacokinetic properties. For instance, reactions involving amines or thiols can yield compounds with enhanced therapeutic profiles .

- Formation of Complex Structures: The compound has been utilized as a building block in the synthesis of more complex piperidine derivatives that exhibit promising biological activities, including anti-inflammatory and anti-cancer properties .

Drug Development:

This compound has been investigated for its potential in developing new drugs targeting specific pathways in diseases such as diabetes and cancer.

- NLRP3 Inflammasome Inhibition: Recent studies have shown that derivatives of this compound can inhibit NLRP3-dependent pyroptosis and IL-1β release in immune cells, suggesting a role in treating inflammatory diseases . The ability to modulate the NLRP3 inflammasome positions these derivatives as potential candidates for anti-inflammatory therapies.

- Antidiabetic Properties: Compounds derived from this compound have demonstrated anti-diabetic effects by modulating PPARγ activity without the adverse effects associated with existing drugs . This highlights its potential in designing safer therapeutic agents for metabolic disorders.

Biological Research Applications

The compound is also valuable in biological research for studying cellular mechanisms and pathways.

Case Studies:

- Cellular Mechanism Studies: Research involving THP-1 cells has utilized derivatives of this compound to explore mechanisms of cell death and inflammation. The findings indicate that these compounds can significantly reduce ATPase activity and cytokine release, providing insights into their mechanism of action .

- In Vivo Studies: Animal studies have indicated that derivatives can improve insulin sensitivity and reduce inflammation markers, further supporting their potential therapeutic applications .

Data Tables

The following table summarizes key findings related to the applications of this compound:

| Application Area | Description | Key Findings |

|---|---|---|

| Synthetic Chemistry | Intermediate for nucleophilic substitutions | Versatile building block for complex compounds |

| Pharmaceutical | Potential drug candidate for anti-inflammatory effects | Inhibits NLRP3 inflammasome activity |

| Biological Research | Mechanistic studies in cell models | Reduces IL-1β release and pyroptosis |

| In Vivo Applications | Effects on metabolic disorders | Improves insulin sensitivity |

Wirkmechanismus

The mechanism of action of tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, affecting the binding affinity and specificity of the compound.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Bromoalkyl Substituents

Key Observations :

- Positional Isomerism : The 4-methyl and 4-bromomethyl groups in the target compound contrast with analogues like tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate, where substituents are at the 3-position. This positional shift alters steric and electronic properties, influencing reactivity in alkylation or coupling reactions .

- Chain Length Effects : The bromobutyl derivative (CAS 142355-81-5) has a longer alkyl chain, increasing hydrophobicity and steric bulk, which may slow reaction kinetics in SN2 mechanisms .

Aromatic and Heterocyclic Derivatives

Key Observations :

Complex Derivatives with Extended Functionality

Example: tert-Butyl 4-{4-[(1Z)-(4-bromophenyl)(methoxyimino)methyl]piperidin-1-yl}-4-methylpiperidine-1-carboxylate (C₂₄H₃₆BrN₃O₃, MW 518.47 g/mol) :

- Features a methoxyimino group and a bromophenyl substituent, creating a bifunctional structure suitable for kinase inhibition or as a pharmacophore in drug discovery.

- The extended conjugation and bulky groups reduce solubility in nonpolar solvents but enhance binding specificity in biological targets .

Biologische Aktivität

Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate (CAS No. 72207949) is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C12H22BrNO2

- Molecular Weight : 292.22 g/mol

The compound features a piperidine ring with a bromomethyl group and a tert-butyl ester, which may influence its interactions with biological targets.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available piperidine derivatives. The general procedure includes:

- Formation of the Piperidine Ring : Utilizing appropriate reagents to construct the piperidine backbone.

- Bromomethylation : Introducing the bromomethyl group at the 4-position of the piperidine ring.

- Carboxylation : Adding the tert-butyl carboxylate group to enhance solubility and bioavailability.

Pharmacological Studies

Recent studies have investigated the pharmacological properties of this compound, focusing on its effects on various biological pathways:

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of certain kinases, which are critical in cancer proliferation pathways. For instance, it has shown potential in inhibiting cyclin-dependent kinase 2 (CDK2), which is pivotal in cell cycle regulation .

- Cell Proliferation : In vitro assays demonstrated that this compound can inhibit the growth of various cancer cell lines, including renal cell carcinoma and breast cancer cells. The growth inhibition concentration (GI50) values were reported as follows:

| Cell Line | GI50 (μM) |

|---|---|

| HEK293 | 19.6 ± 0.5 |

| A498 (Renal Carcinoma) | 22.3 ± 1.5 |

| MDA-MB-231 (Breast Cancer) | 26.6 ± 1.4 |

These values suggest that this compound exhibits moderate potency against these cancer cell lines .

The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific protein targets involved in signaling pathways associated with cell growth and survival:

- ERK5 Pathway : The compound has been implicated in modulating the ERK5 signaling pathway, which plays a role in cellular responses to stress and growth signals. Inhibition of this pathway can lead to reduced tumor cell proliferation .

Case Studies

A notable case study involved the evaluation of this compound in mouse models for its efficacy in reducing tumor size in xenograft models. The results indicated a statistically significant reduction in tumor volume compared to control groups, highlighting its potential as an anticancer agent.

Q & A

Q. What are the key considerations for synthesizing tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate, and how can purity be optimized?

The synthesis typically involves bromination of a precursor piperidine derivative. Key steps include controlling reaction temperature (e.g., ice-cooling to suppress side reactions) and using anhydrous conditions to avoid hydrolysis of the tert-butyl carbamate group. Purification via silica gel column chromatography with gradients of ethyl acetate/hexane is common. Purity (>98%) can be confirmed by GC and precipitation titration . Post-synthesis, ensure inert gas storage to prevent degradation, as the bromomethyl group is reactive toward moisture and oxygen .

Q. How should researchers safely handle and store this compound given its hazards?

The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and serious eye irritation (H319). Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store in a cool, dry place (<15°C) under inert gas (e.g., nitrogen) to stabilize the bromomethyl moiety. Avoid exposure to air to prevent decomposition .

Q. What spectroscopic methods are most effective for characterizing this compound?

- NMR : Confirm structure via H and C NMR. The tert-butyl group appears as a singlet at ~1.4 ppm, while the bromomethyl protons resonate as a triplet near 3.5 ppm.

- Mass Spectrometry : ESI-MS can detect the molecular ion peak at m/z 278.19 (CHBrNO) .

- Melting Point : A sharp melting point (46–50°C) indicates purity .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular geometry predictions?

Single-crystal X-ray diffraction (SCXRD) is critical for resolving ambiguities in stereochemistry or bond angles. Use SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters. For example, the tert-butyl group’s steric effects on the piperidine ring conformation can be visualized via ORTEP diagrams. Discrepancies between computational (DFT) and experimental bond lengths often arise from crystal packing forces, which SHELXL accounts for via Hirshfeld surface analysis .

Q. What mechanistic insights govern the reactivity of the bromomethyl group in cross-coupling reactions?

The bromomethyl group undergoes nucleophilic substitution (S2) or Suzuki-Miyaura coupling. Kinetic studies (e.g., monitoring by F NMR with fluorinated substrates) reveal that steric hindrance from the tert-butyl group slows S2 but enhances selectivity in palladium-catalyzed couplings. Side reactions, such as elimination to form alkenes, can be minimized using bulky ligands (e.g., SPhos) and low temperatures .

Q. How do solvent polarity and reaction conditions influence the compound’s stability in medicinal chemistry applications?

In polar aprotic solvents (e.g., DMF, DMSO), the bromomethyl group is prone to solvolysis. Stability assays (HPLC monitoring) show degradation rates increase at >40°C. For drug intermediate synthesis, use dichloromethane or THF at 0–20°C. The tert-butyl carbamate acts as a protecting group, stable under basic conditions but cleavable with TFA .

Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?

Discrepancies often arise from impurities or varying assay conditions. For example, residual DMSO in biological assays can artificially enhance solubility. Validate SAR by:

- Repurifying the compound before testing.

- Standardizing assay protocols (e.g., fixed DMSO concentration ≤0.1%).

- Cross-referencing with analogs (e.g., tert-butyl 4-(chloromethyl) derivatives) to isolate bromine’s electronic effects .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.